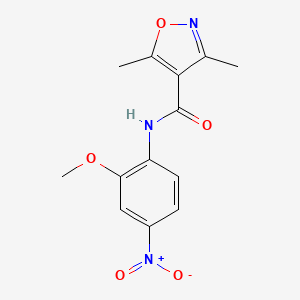
N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide
Vue d'ensemble
Description
N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide, also known as PBD, is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. PBD is a potent DNA intercalator and has been extensively studied for its anticancer properties. In
Mécanisme D'action
The mechanism of action of N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide involves its ability to intercalate into the DNA helix, leading to the inhibition of DNA replication and transcription. This compound can also form covalent bonds with DNA, leading to DNA damage and cell death. This compound has been found to be highly selective for cancer cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the growth and proliferation of cancer cells in animal models. This compound has been found to have low toxicity and is well-tolerated in animal models, making it a promising candidate for further development as a cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide is its potent DNA intercalating properties, making it a promising candidate for cancer therapy. This compound has also been found to be highly selective for cancer cells, reducing the risk of off-target effects. However, one of the limitations of this compound is its low solubility in water, which can limit its use in certain applications. This compound can also be difficult to synthesize, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for the research and development of N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide. One area of focus is the optimization of the synthesis method to produce higher yields and purity. Another area of focus is the development of this compound-based drug delivery systems, which can improve the solubility and bioavailability of this compound. There is also a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound as a cancer therapy. In addition, this compound has potential applications in other fields, such as photodynamic therapy and DNA imaging, which warrant further investigation.
Conclusion
In conclusion, this compound, or this compound, is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound is a potent DNA intercalator and has been extensively studied for its anticancer properties. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for various research applications. This compound has been found to have a range of biochemical and physiological effects and is well-tolerated in animal models. There are several future directions for the research and development of this compound, including the optimization of the synthesis method and the evaluation of its safety and efficacy as a cancer therapy.
Applications De Recherche Scientifique
N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential applications in cancer treatment. It has been found to be a potent DNA intercalator, which means it can insert itself between the base pairs of DNA, leading to the inhibition of DNA replication and transcription. This property makes this compound a promising candidate for cancer therapy as it can target rapidly dividing cancer cells. This compound has also been studied for its potential use in photodynamic therapy, which involves the use of light to activate a photosensitizer that can kill cancer cells.
Propriétés
IUPAC Name |
N-pyrazin-2-yl-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c16-12(15-11-6-13-3-4-14-11)8-1-2-9-10(5-8)18-7-17-9/h1-6H,7H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMACDPIWPPZMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B4181017.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-furamide](/img/structure/B4181037.png)

![7-(2-cyclohexylethyl)-2-(2-pyrazinyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4181059.png)
![2-[(5-chloro-2-methoxybenzoyl)amino]-N-(2-ethoxyphenyl)-3-thiophenecarboxamide](/img/structure/B4181063.png)

![5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide](/img/structure/B4181078.png)
![N-[3-(aminocarbonyl)-2-thienyl]nicotinamide](/img/structure/B4181084.png)


![N-(3-acetylphenyl)-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4181105.png)
![N-[3-(4-morpholinylsulfonyl)phenyl]-2-(4-nitrophenyl)acetamide](/img/structure/B4181115.png)
